Buprenorphine-d3 Hydrochloride
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Overview
Description
Buprenorphine-d3 Hydrochloride is a deuterated form of buprenorphine, an opioid used for pain management and opioid addiction treatment. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of buprenorphine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buprenorphine-d3 Hydrochloride involves the incorporation of deuterium atoms into the buprenorphine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Buprenorphine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways.
Scientific Research Applications
Buprenorphine-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of buprenorphine.
Medicine: Developing new formulations and delivery methods for opioid addiction treatment.
Industry: Enhancing the stability and efficacy of pharmaceutical products through deuteration.
Mechanism of Action
Buprenorphine-d3 Hydrochloride exerts its effects by binding to opioid receptors in the brain and spinal cord. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesia and reduced withdrawal symptoms without causing significant euphoria or respiratory depression. The deuterium atoms in this compound may alter its binding affinity and metabolic stability, providing insights into the compound’s pharmacokinetics.
Comparison with Similar Compounds
Buprenorphine-d3 Hydrochloride is compared with other similar compounds, such as:
Buprenorphine: The non-deuterated form, used for pain management and opioid addiction treatment.
Methadone: Another opioid used for similar purposes but with different pharmacokinetic properties.
Oxycodone: A potent opioid analgesic with a higher risk of addiction and side effects.
This compound is unique due to its deuterium atoms, which enhance its stability and provide valuable insights into the pharmacokinetics and metabolism of buprenorphine.
Biological Activity
Buprenorphine-d3 hydrochloride is a deuterated form of buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This compound is primarily utilized in the treatment of opioid dependence and chronic pain management. The biological activity of buprenorphine-d3 is characterized by its pharmacodynamics, pharmacokinetics, metabolism, and therapeutic applications.
Pharmacodynamics
Buprenorphine-d3 exhibits unique pharmacological properties due to its interaction with various opioid receptors:
- Mu-opioid receptor : Acts as a partial agonist, providing analgesic effects.
- Kappa-opioid receptor : Functions as an antagonist, which may help mitigate some side effects associated with full agonists.
- Delta-opioid receptor : Exhibits partial agonist activity, contributing to its overall efficacy in pain management and addiction treatment.
The dual action on these receptors allows buprenorphine-d3 to effectively manage pain while reducing the potential for misuse compared to traditional opioids.
Pharmacokinetics
Buprenorphine-d3 is metabolized primarily in the liver. Key metabolic pathways include:
- N-dealkylation : Converts buprenorphine into norbuprenorphine, predominantly through cytochrome P450 enzymes CYP3A4 and CYP2C8.
- Glucuronidation : The glucuronides formed (buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide) are biologically active and contribute to the overall pharmacological profile of buprenorphine-d3.
The elimination half-life of buprenorphine-d3 ranges from 20 to 73 hours, allowing for sustained therapeutic effects without frequent dosing .
Metabolism and Active Metabolites
Research indicates that both buprenorphine and its metabolites exhibit significant biological activity. Notably:
- Norbuprenorphine : Initially thought to be an inactive metabolite, it has been shown to possess analgesic properties that can exceed those of buprenorphine itself in certain contexts .
- Glucuronides : Buprenorphine-3-glucuronide (B3G) and norbuprenorphine-3-glucuronide (N3G) have been identified as pharmacologically active metabolites that may enhance or modify the effects of buprenorphine .
Therapeutic Applications
Buprenorphine-d3 is utilized in various clinical settings:
- Opioid Use Disorder (OUD) :
- Chronic Pain Management :
Case Studies and Clinical Findings
Several studies highlight the effectiveness of buprenorphine-d3 in clinical practice:
- A case report indicated successful induction of patients onto a microdosing regimen of buprenorphine/naloxone, demonstrating no withdrawal symptoms during treatment .
- Research also supports the use of extended-release formulations for improved patient adherence and sustained analgesia over longer periods .
Table: Comparison of Buprenorphine Formulations
Formulation Type | Administration Route | Duration of Action | Indications |
---|---|---|---|
Sublingual Tablets | Sublingual | 6-8 hours | OUD, Chronic Pain |
Transdermal Patch | Topical | Up to 7 days | Chronic Pain |
Extended Release Injection | Subcutaneous | Up to 8 weeks | OUD |
Properties
Molecular Formula |
C29H42ClNO4 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26?,27-,28+,29-;/m1./s1/i5D3; |
InChI Key |
UAIXRPCCYXNJMQ-STVQZXFISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1C(C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7.Cl |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origin of Product |
United States |
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